molecular formula C19H27N3O B040277 1H-Pyrazole-4-acetamide, N,N-bis(1-methylethyl)-3,5-dimethyl-1-phenyl-, hemihydrate CAS No. 125103-57-3

1H-Pyrazole-4-acetamide, N,N-bis(1-methylethyl)-3,5-dimethyl-1-phenyl-, hemihydrate

货号 B040277
CAS 编号: 125103-57-3
分子量: 313.4 g/mol
InChI 键: RHSOSHVNVJVWGA-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1H-Pyrazole-4-acetamide, N,N-bis(1-methylethyl)-3,5-dimethyl-1-phenyl-, hemihydrate, commonly known as PDK1 inhibitor, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in cancer treatment and other medical fields.

作用机制

PDK1 inhibitor works by inhibiting the activity of the protein kinase PDK1, which is involved in the signaling pathways that regulate cell growth, proliferation, and survival. By inhibiting PDK1, PDK1 inhibitor disrupts the signaling pathways that promote cancer cell growth and survival, leading to apoptosis and cell death.
Biochemical and Physiological Effects:
PDK1 inhibitor has been shown to have a range of biochemical and physiological effects. In addition to its anti-cancer properties, PDK1 inhibitor has been found to improve glucose metabolism and insulin sensitivity in animal models of diabetes. It has also been shown to have anti-inflammatory effects and to protect against oxidative stress.

实验室实验的优点和局限性

PDK1 inhibitor has several advantages for use in lab experiments. It is stable and easy to synthesize, making it readily available for research purposes. Additionally, PDK1 inhibitor has a relatively low toxicity profile, making it safe for use in animal models. However, PDK1 inhibitor has limitations in terms of its solubility and bioavailability, which can affect its efficacy in vivo.

未来方向

There are several future directions for research on PDK1 inhibitor. One area of focus is the development of more potent and selective PDK1 inhibitors, which could improve the efficacy and specificity of the compound for cancer treatment. Additionally, research is needed to better understand the mechanisms underlying the anti-cancer and metabolic effects of PDK1 inhibitor, which could lead to the development of new therapeutic strategies for cancer and metabolic diseases. Finally, studies are needed to evaluate the safety and efficacy of PDK1 inhibitor in clinical trials, which could pave the way for its use in cancer treatment and other medical fields.

合成方法

The synthesis of PDK1 inhibitor involves the reaction of 1H-pyrazole-4-carboxamide with isopropylmagnesium chloride and 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carboxylic acid chloride. The resulting compound is then treated with acetic anhydride to obtain the hemihydrate form of the compound. The synthesis method has been optimized to improve the yield and purity of the compound for use in scientific research.

科学研究应用

PDK1 inhibitor has been extensively studied for its potential applications in cancer treatment. It has been shown to inhibit the growth of cancer cells and induce apoptosis in various types of cancer, including breast, prostate, and lung cancer. Additionally, PDK1 inhibitor has been found to enhance the efficacy of chemotherapy and radiation therapy in cancer treatment.

属性

CAS 编号

125103-57-3

分子式

C19H27N3O

分子量

313.4 g/mol

IUPAC 名称

2-(3,5-dimethyl-1-phenylpyrazol-4-yl)-N,N-di(propan-2-yl)acetamide

InChI

InChI=1S/C19H27N3O/c1-13(2)21(14(3)4)19(23)12-18-15(5)20-22(16(18)6)17-10-8-7-9-11-17/h7-11,13-14H,12H2,1-6H3

InChI 键

RHSOSHVNVJVWGA-UHFFFAOYSA-N

SMILES

CC1=C(C(=NN1C2=CC=CC=C2)C)CC(=O)N(C(C)C)C(C)C

规范 SMILES

CC1=C(C(=NN1C2=CC=CC=C2)C)CC(=O)N(C(C)C)C(C)C

其他 CAS 编号

125103-57-3

同义词

2-(3,5-dimethyl-1-phenyl-pyrazol-4-yl)-N,N-dipropan-2-yl-acetamide

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。